1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline
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Overview
Description
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinazoline ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazoline derivative, followed by its coupling with a pyrrolidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyrrolidine rings.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline and pyrrolidine derivatives, such as:
- 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOIC ACID
- 1,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE
- 1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2
Uniqueness
What sets 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID apart is its specific combination of the quinazoline and pyrrolidine rings, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
(2S)-1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5/c20-13(18-8-3-6-12(18)15(22)23)7-9-19-14(21)10-4-1-2-5-11(10)17-16(19)24/h1-2,4-5,12H,3,6-9H2,(H,17,24)(H,22,23)/t12-/m0/s1 |
InChI Key |
SLDLKTUSBDILKI-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Origin of Product |
United States |
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